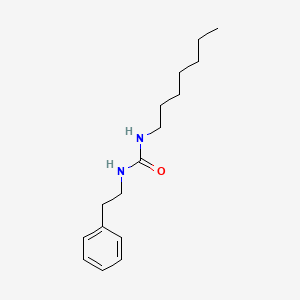

Urea, N-heptyl-N'-(2-phenylethyl)-

Description

Significance of Urea (B33335) Functionality in Molecular Design and Chemical Synthesis

The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a cornerstone in molecular design and medicinal chemistry. nih.govresearchgate.net Its significance stems from its unique structural and electronic properties. The urea functional group can act as both a hydrogen bond donor, through its N-H protons, and a hydrogen bond acceptor, via the lone pairs on its carbonyl oxygen. nih.gov This dual capability allows it to form strong and directional hydrogen bonds, which are critical for molecular recognition and the stabilization of drug-receptor interactions. nih.govresearchgate.net

The planarity and restricted rotation around the C-N bonds, due to resonance delocalization, provide a rigid and predictable geometry, making the urea group a valuable scaffold or linker in the design of complex molecules. nih.gov This structural rigidity helps in positioning other functional groups for optimal interaction with biological targets. Furthermore, the presence of a urea functionality can significantly influence a molecule's physicochemical properties, such as aqueous solubility and permeability, which are crucial for bioavailability and drug efficacy. nih.govresearchgate.net The introduction of a urea group is a common strategy to fine-tune these properties in drug discovery programs. researchgate.netnih.gov

Overview of N-Substituted Urea Derivatives as a Research Class

N-substituted ureas are a diverse class of organic compounds where one or more hydrogen atoms on the nitrogen atoms of urea are replaced by alkyl, aryl, or other organic substituents. This substitution allows for vast structural diversity and the modulation of electronic and steric properties, making them a "privileged scaffold" in medicinal chemistry. rsc.orgfrontiersin.org This class of compounds has found extensive applications as therapeutic agents, agrochemicals, and versatile building blocks in organic synthesis. rsc.org

In the realm of medicine, numerous N-substituted urea derivatives have been developed as potent drugs. A notable example is their application as kinase inhibitors in cancer therapy, where the urea moiety often plays a crucial role in binding to the enzyme's active site. researchgate.netfrontiersin.org Beyond oncology, these derivatives are explored for a wide range of pharmacological activities. nih.govrsc.org In agriculture, compounds like Diuron and Linuron are used as herbicides. rsc.org

The synthesis of N-substituted ureas is well-established, with common methods including the reaction of an amine with an isocyanate. nih.govresearchgate.net Other approaches involve the use of phosgene (B1210022) or its safer equivalents, or more modern methods like the Hofmann rearrangement of primary amides. nih.govthieme.de The scalability and efficiency of these synthetic routes contribute to the widespread investigation and application of this compound class. rsc.org

Scope of Academic Inquiry for N-Heptyl-N'-(2-phenylethyl)-Urea within Chemical Sciences

While specific research literature on Urea, N-heptyl-N'-(2-phenylethyl)- is not extensively published, its structural features suggest a clear scope for academic investigation within the chemical sciences. As an unsymmetrical N,N'-disubstituted urea, it combines a lipophilic aliphatic chain (n-heptyl) with an aromatic moiety (phenylethyl), presenting an interesting profile for structure-activity relationship (SAR) studies.

Key Research Areas:

Synthetic Chemistry: The primary method for synthesizing this compound would involve the reaction of heptylamine (B89852) with 2-phenylethyl isocyanate, or alternatively, 2-phenylethylamine with heptyl isocyanate. Academic inquiry could focus on optimizing reaction conditions, exploring catalyst-free methods, or developing more sustainable "green" chemistry approaches for its production, perhaps in aqueous media. rsc.org

Medicinal Chemistry: Drawing parallels with other N-substituted ureas, a principal area of investigation would be its potential biological activity. nih.gov The combination of the flexible, hydrophobic heptyl group and the rigid, aromatic phenylethyl group could allow for specific interactions with biological targets. Research would likely involve screening this compound against various enzymes, such as kinases or soluble epoxide hydrolases, and cell lines to uncover potential therapeutic applications. nih.govfrontiersin.org

Analytical Chemistry: The characterization of N-heptyl-N'-(2-phenylethyl)-urea and its potential isomers would be a relevant area of study. Advanced analytical techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), could be employed to establish characteristic fragmentation patterns, aiding in its identification and differentiation from positional isomers. nih.gov

Materials Science: The self-assembly properties of this molecule could be explored. The hydrogen-bonding capabilities of the urea core, combined with the different natures of the side chains, might lead to the formation of interesting supramolecular structures, such as gels or liquid crystals.

The molecular properties of this compound, including its predicted partition coefficient (XlogP) and potential for forming hydrogen bonds, make it a candidate for studies on membrane permeability and interaction with hydrophobic protein pockets.

Data Tables

Table 1: Chemical Identity of Urea, N-heptyl-N'-(2-phenylethyl)-

| Identifier | Value |

| IUPAC Name | 1-heptyl-3-(2-phenylethyl)urea |

| CAS Number | 828283-12-1 |

| Molecular Formula | C16H26N2O |

| Molecular Weight | 262.40 g/mol |

| Canonical SMILES | CCCCCCCNC(=O)NCCC1=CC=CC=C1 |

Table 2: General Synthetic Routes for N-Substituted Ureas

| Method | Reactants | General Description | Reference |

| Isocyanate Addition | Amine + Isocyanate | A primary or secondary amine attacks the electrophilic carbon of an isocyanate to form the urea linkage. This is a very common and generally high-yielding method for unsymmetrical ureas. | nih.gov |

| Phosgene-Based Synthesis | Amine + Phosgene (or equivalent) | An amine reacts with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form an isocyanate or a carbamoyl (B1232498) chloride in situ, which then reacts with a second amine. | nih.govresearchgate.net |

| Hofmann Rearrangement | Primary Amide | A primary amide is treated with a reagent like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source to yield a primary urea via an isocyanate intermediate. | thieme.de |

| Catalyst-Free Aqueous Synthesis | Amine + Potassium Isocyanate | A mild and environmentally friendly method where amines react with potassium isocyanate in water, often providing high yields and purity without the need for organic solvents or complex purification. | rsc.org |

Compound Index

Structure

2D Structure

3D Structure

Properties

CAS No. |

828283-12-1 |

|---|---|

Molecular Formula |

C16H26N2O |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

1-heptyl-3-(2-phenylethyl)urea |

InChI |

InChI=1S/C16H26N2O/c1-2-3-4-5-9-13-17-16(19)18-14-12-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H2,17,18,19) |

InChI Key |

XGNWAXBIYZTHHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Conformational Analysis and Molecular Structure of N Heptyl N 2 Phenylethyl Urea

Theoretical Conformational Preferences of Urea (B33335) Derivatives

The conformational landscape of N-substituted ureas is governed by a delicate interplay of electronic and steric effects. These include resonance delocalization within the urea moiety and the potential for intramolecular hydrogen bonding, which collectively dictate the preferred spatial arrangement of the substituents.

In N,N'-disubstituted ureas, intramolecular hydrogen bonds can play a crucial role in stabilizing specific conformations. For N-heptyl-N'-(2-phenylethyl)-urea, a hydrogen bond could potentially form between the N-H proton of one substituent and the carbonyl oxygen or the nitrogen atom of the other substituent. The formation of such bonds depends on the relative orientation of the substituent groups. Studies on similar N-alkyl-N'-aryl ureas have shown that intramolecular hydrogen bonding can favor a cis-trans conformation over the more common trans-trans arrangement, especially when one of the substituents contains a hydrogen bond acceptor. nih.govresearchgate.net

Computational Approaches to Molecular Geometry

To elucidate the precise molecular geometry and explore the conformational space of N-heptyl-N'-(2-phenylethyl)-urea, computational chemistry methods are indispensable. These techniques provide insights into the stable conformations and the energy barriers between them.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and geometry of molecules. For N-alkyl-N'-aryl ureas, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, relative energies of different conformers, and rotational energy barriers. nih.govacs.org For N-heptyl-N'-(2-phenylethyl)-urea, DFT calculations would likely predict several low-energy conformations arising from rotations around the C-N bonds and the single bonds within the heptyl and phenylethyl chains. The relative energies of these conformers would indicate their population at a given temperature.

Table 1: Representative Theoretical Data for N-Alkyl-N'-Aryl Ureas from DFT Studies

| Parameter | Typical Value Range | Reference |

| C=O Bond Length | 1.23 - 1.25 Å | acs.org |

| C-N Bond Length | 1.35 - 1.40 Å | acs.org |

| Rotational Barrier (C-N) | 5 - 10 kcal/mol | acs.org |

| Dihedral Angle (N-C-C-N) | ~180° (trans-trans), ~0°/180° (cis-trans) | nih.gov |

Note: These are typical values for analogous compounds and may vary for N-heptyl-N'-(2-phenylethyl)-urea.

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules like N-heptyl-N'-(2-phenylethyl)-urea over time. By simulating the motion of atoms based on a force field, MD can reveal the accessible conformations and the dynamics of their interconversion. nih.govdocumentsdelivered.comutwente.nl Such simulations can provide a more complete picture of the molecule's behavior in solution, accounting for solvent effects and thermal fluctuations. For N-alkyl-N'-aryl ureas, MD simulations have been used to study their aggregation behavior and interaction with other molecules, which are influenced by their conformational preferences. nih.govmdpi.com

Vibrational Spectroscopic Studies for Conformational Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key experimental technique for probing the structure and bonding within a molecule. The vibrational frequencies are sensitive to the molecular conformation and the strength of hydrogen bonds.

For N-substituted ureas, the positions of the N-H stretching and C=O stretching bands are particularly informative. researchgate.net The N-H stretching frequency is sensitive to hydrogen bonding; a lower frequency typically indicates stronger hydrogen bonding. The C=O stretching frequency is influenced by both electronic effects and hydrogen bonding.

While specific vibrational spectra for N-heptyl-N'-(2-phenylethyl)-urea are not available, studies on similar molecules provide a basis for interpretation. For instance, in N,N'-dimethylurea, the vibrational spectra have been thoroughly analyzed using a combination of experimental measurements and DFT calculations to assign the fundamental vibrational modes. researchgate.net A similar approach could be applied to N-heptyl-N'-(2-phenylethyl)-urea to correlate its observed spectral features with specific conformations.

Table 2: Characteristic Vibrational Frequencies for N,N'-Disubstituted Ureas

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes | Reference |

| N-H Stretch (free) | 3400 - 3450 | Sensitive to hydrogen bonding | researchgate.net |

| N-H Stretch (H-bonded) | 3200 - 3350 | Broader and shifted to lower frequency | researchgate.net |

| C=O Stretch | 1630 - 1680 | Influenced by substituents and H-bonding | researchgate.net |

| N-C-N Asymmetric Stretch | 1550 - 1600 | Characteristic of the urea backbone | biointerfaceresearch.com |

| N-H Bend | 1500 - 1550 | Coupled with C-N stretching | researchgate.net |

Note: These are general ranges and the exact frequencies for N-heptyl-N'-(2-phenylethyl)-urea would depend on its specific conformations and intermolecular interactions.

Infrared (IR) Spectroscopy for Characteristic Vibrations

The IR spectrum of a disubstituted urea like N-heptyl-N'-(2-phenylethyl)-urea would be expected to show several key absorption bands. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The C=O (carbonyl) group stretching vibration is a strong and prominent band, usually observed around 1700 cm⁻¹. docbrown.info Other N-H bending vibrations can be seen in the 1600-1650 cm⁻¹ region. docbrown.info The C-N stretching vibrations are expected to produce absorptions around 1450 cm⁻¹ and 1150 cm⁻¹. docbrown.info Additionally, the presence of the heptyl group would contribute C-H stretching and bending vibrations, while the phenylethyl group would exhibit characteristic absorptions for the aromatic ring.

Table 1: Expected Characteristic Infrared (IR) Vibrational Frequencies for N-Heptyl-N'-(2-phenylethyl)-Urea

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3600 |

| C=O (Amide I) | Stretching | ~1700 |

| N-H | Bending (Amide II) | 1600 - 1650 |

| C-N | Stretching | ~1450 and ~1150 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aliphatic C-H | Bending | 1350 - 1470 |

This table is based on typical values for the respective functional groups and may vary for the specific compound.

Raman Spectroscopy for Skeletal Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and skeletal vibrations. For urea and its derivatives, Raman spectroscopy is effective in identifying the symmetric C-N stretching mode. researchgate.netazom.com In solid urea, this peak is prominent at about 1010 cm⁻¹, but it can shift to lower wavenumbers in solution. azom.com

Table 2: Expected Characteristic Raman Shifts for N-Heptyl-N'-(2-phenylethyl)-Urea

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

| Symmetric N-C-N Stretch | ~1000 |

| N-C-N Bending | ~500 |

| Aromatic Ring Vibrations | Multiple bands |

| Aliphatic C-H Vibrations | Multiple bands |

This table is based on typical values for the respective functional groups and may vary for the specific compound.

Force Field Analyses and Normal Coordinate Methods

Force field analyses and normal coordinate methods are computational techniques used to model the vibrational spectra of molecules. These methods can predict the vibrational frequencies and modes and assist in the assignment of experimental IR and Raman bands. For complex molecules like N-heptyl-N'-(2-phenylethyl)-urea, these computational approaches are invaluable for a detailed understanding of their vibrational characteristics.

By developing a force field, which is a set of potential energy functions describing the interactions between atoms, it is possible to calculate the vibrational frequencies and compare them with experimental data. This comparison helps in refining the force field and provides a more accurate description of the molecule's potential energy surface. Such analyses have been performed for urea and its simpler derivatives, providing a foundation for understanding more complex substituted ureas. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure and conformational dynamics of molecules in solution. rsc.org For N-heptyl-N'-(2-phenylethyl)-urea, ¹H and ¹³C NMR would provide a wealth of information. The chemical shifts of the protons and carbons would be indicative of their local electronic environments, which are influenced by the molecule's conformation.

In N,N'-disubstituted ureas, the rotation around the C-N bonds can be hindered, leading to the existence of different rotational isomers (rotamers) that may be observable by NMR, particularly at low temperatures. scielo.br The study of chemical shift differences and coupling constants as a function of temperature can provide thermodynamic and kinetic parameters for the conformational exchange processes. rsc.org

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be instrumental in assigning all the proton and carbon signals and in establishing through-bond and through-space connectivities. scielo.br Nuclear Overhauser Effect (NOE) experiments could provide direct evidence for the spatial proximity of different parts of the molecule, which is crucial for determining the preferred conformation in solution. High-pressure NMR studies can also offer insights into structural fluctuations and the conformational landscape of molecules. researchgate.net

Theoretical and Computational Studies of N Heptyl N 2 Phenylethyl Urea

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical calculations, particularly those employing molecular orbital theory, can elucidate the distribution of electrons and identify regions of the molecule that are likely to participate in chemical reactions.

HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr

For N-heptyl-N'-(2-phenylethyl)-urea, the HOMO is expected to be localized primarily on the urea (B33335) moiety, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed over the carbonyl group and the phenyl ring, which can act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo chemical reactions.

| Molecular Orbital | Predicted Location | Significance |

| HOMO | Urea moiety (N, O atoms) | Electron donation, site of electrophilic attack |

| LUMO | Carbonyl group, Phenyl ring | Electron acceptance, site of nucleophilic attack |

Charge Distribution and Electronic Descriptors

The distribution of electron density within N-heptyl-N'-(2-phenylethyl)-urea can be quantified through computational methods, providing insights into its polarity and intermolecular interactions. The oxygen atom of the carbonyl group is expected to possess a partial negative charge, making it a hydrogen bond acceptor. The hydrogen atoms attached to the nitrogen atoms will have partial positive charges, enabling them to act as hydrogen bond donors.

Electronic descriptors derived from these calculations, such as electronegativity, chemical potential, hardness, and softness, further characterize the molecule's reactivity. These parameters are calculated based on the energies of the HOMO and LUMO and provide a quantitative measure of the molecule's tendency to attract or donate electrons.

Reaction Pathways and Kinetic Modeling

Understanding the potential reaction pathways and the kinetics of these reactions is crucial for predicting the stability and transformation of N-heptyl-N'-(2-phenylethyl)-urea under various conditions.

Unimolecular and Bimolecular Decomposition Mechanisms

The decomposition of urea derivatives can proceed through various mechanisms. Unimolecular decomposition of N-heptyl-N'-(2-phenylethyl)-urea would likely involve the cleavage of the C-N bonds, potentially leading to the formation of an isocyanate and an amine. For instance, heating could lead to the dissociation into heptyl isocyanate and 2-phenylethylamine. Bimolecular reactions, on the other hand, could involve interactions between two molecules of the urea derivative, leading to the formation of more complex products. The specific pathways and products would be influenced by factors such as temperature, pressure, and the presence of catalysts.

Enthalpies of Formation and Bond Dissociation Energies

The enthalpy of formation (ΔfH°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. While specific experimental values for N-heptyl-N'-(2-phenylethyl)-urea are not available, computational methods can provide reliable estimates. nih.gov These calculations are crucial for determining the thermodynamic stability of the molecule.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDEs for the various bonds in N-heptyl-N'-(2-phenylethyl)-urea can help identify the weakest bonds and thus predict the initial steps in its thermal decomposition. The C-N bonds of the urea core are expected to be among the weaker bonds in the molecule.

| Bond | Predicted Relative Strength | Implication for Decomposition |

| C=O | Strong | Less likely to break initially |

| C-N (Urea) | Weaker | Likely site of initial bond cleavage |

| N-H | Moderate | Can be involved in hydrogen bonding and proton transfer |

| C-C (Alkyl/Aryl) | Strong | Generally stable under moderate conditions |

Transition State Theory Applications

Transition State Theory (TST) can be applied to model the kinetics of the decomposition reactions of N-heptyl-N'-(2-phenylethyl)-urea. By computationally locating the transition state structures for the proposed decomposition pathways, it is possible to calculate the activation energy for each step. nih.gov This information is vital for determining the rate constants of the reactions and understanding which decomposition pathway is kinetically favored. The application of TST would allow for a more quantitative prediction of the compound's stability and lifetime under specific thermal conditions.

Influence of Substituents on Molecular Dynamics and Reactivity

The unique structural characteristics of N-heptyl-N'-(2-phenylethyl)-urea, specifically the presence of a long-chain alkyl group and an aromatic moiety, significantly dictate its behavior on a molecular level. Understanding these influences is crucial for predicting its interactions and reactivity.

The heptyl and phenylethyl groups attached to the urea core exert considerable steric and electronic effects that modulate the molecule's conformation, and by extension, its reactivity and interaction with other molecules.

The n-heptyl group , a seven-carbon alkyl chain, primarily contributes through steric hindrance and lipophilicity. Its length and flexibility allow it to adopt various conformations, which can shield the adjacent N-H proton and the carbonyl group of the urea from intermolecular interactions, including hydrogen bonding. This steric bulk can influence the planarity of the urea moiety, a key factor in its electronic properties and crystal packing. ontosight.ai In solution, the hydrophobic nature of the heptyl chain will drive its association with nonpolar environments. mdpi.com

The interplay between the flexible, lipophilic heptyl chain and the rigid, aromatic phenylethyl group results in a molecule with distinct regions of varying polarity and steric demand. This amphiphilic character is a key feature influencing its molecular dynamics.

While specific experimental data for N-heptyl-N'-(2-phenylethyl)-urea is not extensively available in the public domain, the correlation of theoretical parameters with experimental observations for analogous substituted ureas provides a framework for predicting its behavior. sigmaaldrich.com

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the properties of substituted ureas. capes.gov.brnih.gov Theoretical parameters derived from these studies, such as bond lengths, bond angles, dihedral angles, and interaction energies, can be correlated with experimental data from techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. nih.gov

For instance, theoretical calculations can predict the most stable conformations of the molecule, which are often characterized by a trans-trans arrangement of the substituents relative to the carbonyl group to minimize steric clash. nih.gov However, the presence of bulky groups like heptyl and phenylethyl could lead to deviations from planarity. nih.gov These predicted geometries can be validated against crystallographic data.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or within a biological membrane. These simulations can model the conformational flexibility of the heptyl chain and the rotational freedom of the phenylethyl group, and how these motions influence the molecule's ability to form hydrogen bonds and other non-covalent interactions. nih.gov

The following table summarizes key theoretical parameters and their potential correlation with experimental observations for substituted ureas, which can be extrapolated to N-heptyl-N'-(2-phenylethyl)-urea:

| Theoretical Parameter | Potential Experimental Correlation | Significance for N-heptyl-N'-(2-phenylethyl)-urea |

| Dihydral Angles (N-C-C-N) | X-ray Crystallography | Determines the planarity of the urea core, which affects electronic delocalization and hydrogen bonding capability. |

| Hydrogen Bond Donor/Acceptor Strength | IR/NMR Spectroscopy (chemical shifts) | The N-H protons of the urea are hydrogen bond donors, and the carbonyl oxygen is an acceptor. The heptyl and phenylethyl groups can sterically hinder these interactions. |

| Molecular Lipophilicity (e.g., calculated logP) | HPLC (retention time), Partition Coefficient Measurements | The long heptyl chain is expected to confer significant lipophilicity, influencing its solubility and transport properties. |

| Conformational Energy Landscape | NMR Spectroscopy (NOE), X-ray Crystallography | Predicts the energetically favorable shapes of the molecule, considering the flexibility of the heptyl chain and the orientation of the phenylethyl group. |

| Stacking Interaction Energy (for phenylethyl) | UV-Vis Spectroscopy, NMR (ring current effects) | The potential for π-π stacking of the phenyl rings can influence aggregation and binding to aromatic residues in proteins. |

In essence, theoretical and computational studies serve as a predictive tool to understand the structure-property relationships of N-heptyl-N'-(2-phenylethyl)-urea, guiding further experimental investigation and application.

Structure Activity Relationship Sar Studies for Urea Scaffolds and N Heptyl N 2 Phenylethyl Urea

Methodologies for SAR Elucidation in Urea (B33335) Derivatives

Several well-established methodologies are employed to unravel the complex relationships between the structure of urea derivatives and their biological functions. researchgate.net These techniques are critical for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. nih.gov

The urea functionality (-NH-CO-NH-) is a privileged scaffold in drug discovery due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.govexlibrisgroup.com Scaffold analysis of urea derivatives involves:

Core Scaffold Evaluation : The central urea moiety is a key interaction point. Its carbonyl oxygen and N-H groups can form multiple hydrogen bonds with amino acid residues in a protein's active site, such as glutamate (B1630785) and aspartate. mdpi.com This interaction is crucial for the inhibitory activity of many urea-based drugs. nih.gov

Activity Mapping : This process involves systematically modifying the substituents attached to the urea nitrogen atoms and observing the impact on biological activity. For N-heptyl-N'-(2-phenylethyl)-urea, this would involve synthesizing analogs where the heptyl chain length is varied or where the phenylethyl group is substituted or replaced. Studies on other urea derivatives have shown that bulky aliphatic groups (like adamantyl) on one side and an aromatic ring on the other can be a favorable arrangement for certain biological activities. nih.gov The planarity of the urea scaffold can be disrupted by introducing substituents, which in turn can affect properties like solubility and crystal packing energy. nih.gov

R-group decomposition is a computational technique that systematically analyzes a series of related compounds by breaking them down into a common core scaffold and variable substituent groups (R-groups).

In the context of N-heptyl-N'-(2-phenylethyl)-urea, the scaffold is the central urea unit, while the R-groups are the heptyl and 2-phenylethyl moieties. The properties of these R-groups are then correlated with the biological activity of the entire molecule. This analysis helps to identify which R-group variations contribute positively or negatively to the desired activity. For instance, SAR studies on phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring can significantly affect receptor binding affinity. biomolther.org This systematic analysis provides the foundational data for building Quantitative Structure-Activity Relationship (QSAR) models, which mathematically describe these relationships. pharmatutor.org

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small molecular fragments to identify those that bind to a biological target. These fragments are then optimized and linked together to create a more potent molecule. researchgate.netnih.gov

The urea moiety itself can be considered a key fragment that anchors a molecule to its target. In designing analogs of N-heptyl-N'-(2-phenylethyl)-urea, one could use the phenylethyl-urea fragment as a starting point and explore various other fragments to replace the heptyl group, or vice-versa, to discover new interactions and improve activity. This method, often referred to as fragment merging or linking, has been successfully applied to design novel inhibitors for various enzymes. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmatutor.org These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

Selection of Relevant Molecular Descriptors

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different physicochemical properties of a molecule. For urea derivatives, a wide range of descriptors have been proven useful. hufocw.org

Table 1: Common Molecular Descriptors in QSAR Studies of Urea Derivatives

| Descriptor Category | Specific Examples | Relevance to Biological Activity |

| Topological | Molecular Weight, Atom Counts, Connectivity Indices, Kappa Indices | Describe the size, shape, and degree of branching of the molecule. pharmatutor.orghufocw.org |

| Electronic | HOMO/LUMO Energies, Partial Atomic Charges, Dipole Moment | Relate to the molecule's reactivity and its ability to participate in electrostatic interactions. hufocw.orgucsb.edu |

| Geometric (3D) | Solvent-Accessible Surface Area (SASA), Molecular Volume, Shadow Areas | Describe the three-dimensional shape and steric properties of the molecule. hufocw.org |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets. hufocw.orgnih.gov |

| Hybrid | Charged Partial Surface Area (CPSA) | Encodes information about polar interactions, combining shape and electronic properties. hufocw.org |

In a QSAR study of N-heptyl-N'-(2-phenylethyl)-urea and its analogs, descriptors quantifying the length and bulk of the heptyl group, and the aromaticity and electronic properties of the phenylethyl group would be particularly important. nih.gov

Chemometric Methods for Model Building (Regression and Classification)

Once descriptors are calculated, chemometric methods are used to build the QSAR model. These statistical techniques can be broadly categorized into regression and classification methods. researchgate.net

Regression Methods : These are used when the biological activity is a continuous variable (e.g., IC₅₀, Ki). The goal is to create an equation that predicts this value based on the molecular descriptors.

Classification Methods : These are used when the biological data is categorical (e.g., active/inactive, high/medium/low activity). The model classifies compounds into these predefined categories.

Several chemometric tools are commonly applied in the development of QSAR models for urea derivatives.

Table 2: Chemometric Methods for QSAR Model Building

| Method | Type | Description | Application in Urea QSAR |

| Multiple Linear Regression (MLR) | Regression | A linear method that builds a model by relating the biological activity to a linear combination of several molecular descriptors. nih.govnih.gov | Used to develop linear QSAR models for diaryl urea inhibitors. nih.gov |

| Partial Least Squares (PLS) | Regression | A robust linear method suitable for datasets with more descriptors than compounds and where descriptors may be collinear. nih.gov | Applied to build QSAR models for anti-malarial urea derivatives, identifying lipophilicity as a key driver of activity. nih.gov |

| Genetic Function Approximation (GFA) | Regression | An algorithm that uses principles of evolution to select the best combination of descriptors to build a predictive model. nih.gov | Combined with PLS (G/PLS) for variable selection and to construct robust QSAR equations. nih.gov |

| Support Vector Machines (SVM) | Regression & Classification | A powerful machine learning method that can find both linear and non-linear relationships between descriptors and activity. | A non-linear SVM model showed better predictive ability than a linear MLR model for diaryl urea inhibitors. nih.govnih.gov |

The development of a predictive QSAR model for N-heptyl-N'-(2-phenylethyl)-urea would involve synthesizing a series of analogs, measuring their biological activity, calculating relevant molecular descriptors, and applying these chemometric methods to build and validate a statistically robust model.

Applicability Domain and Model Validation for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For any QSAR model to be reliable, its applicability domain (AD) must be clearly defined. The AD represents the chemical space for which the model's predictions are considered trustworthy. nih.gov This is particularly important for diverse classes of compounds like urea derivatives, where small structural changes can lead to significant differences in activity.

The reliability of a QSAR model is contingent on its ability to make confident predictions for new compounds not used in its development. nih.gov The process of external validation, where the model is tested against a new set of data, is crucial for establishing the AD and the model's robustness. nih.gov Various methods are employed to define the AD, including those based on the range of descriptors, geometric considerations, distance-based metrics, and probability density distributions. nih.gov For urea derivatives, QSAR models have been developed to predict various activities, including antimalarial and antimicrobial properties. nih.govresearchgate.net These models often highlight the importance of lipophilicity and specific electronic and steric features in determining the biological activity. nih.gov

Analysis of Structural Modifications on Urea Scaffolds

Impact of N-Substituent Variations on Activity Landscape

The nature of the N-substituents plays a pivotal role in the activity of urea-based compounds. Studies on various series of N,N'-disubstituted ureas have demonstrated that both the size and electronic properties of these substituents are critical.

For instance, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives investigated as complement inhibitors, modifications to the phenylethyl and phenyl portions of the molecule led to significant changes in inhibitory activity. The introduction of different substituents on the phenyl ring allowed for the exploration of electronic effects, while variations in the phenylethyl group provided insights into the steric requirements for binding. A high-throughput screening identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a hit compound with moderate complement inhibition activity. nih.gov Further optimization revealed that the phenylethyl subunit is essential for effective inhibition. nih.gov

The following table illustrates the impact of substituting the N-phenyl ring on the inhibitory activity of a lead compound.

| Compound | R1 | R2 | % Inhibition at 10 µg/mL |

| 1 | OCH3 | OCH3 | - |

| 2a | H | H | 0 |

| 2b | OCH3 | OCH3 | 0 |

| 2c | OCH3 | OCH3 | 16.95 (at 100 µg/mL) |

| 2d | OCH3 | OCH3 | 43.8 |

Data sourced from a study on complement inhibitors. nih.gov The parent compound for 2a-d is a 1-phenyl-3-(1-phenylethyl)urea derivative.

In another study focusing on antimicrobial agents, a series of N-alkyl substituted urea derivatives showed that compounds with a morpholine (B109124) moiety were generally more active than those with a diethylamine (B46881) moiety. researchgate.netnih.gov Furthermore, the presence of a fluoro substituent on the phenyl ring at the ortho or para position resulted in potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net This highlights the significant influence of both the alkyl and aryl substituents on the biological activity profile.

Identification of Key Structural Motifs for Modulating Molecular Interactions

The urea functional group itself is a key structural motif, acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with biological targets such as enzymes and receptors. nih.gov The geometry of the urea moiety and the spatial arrangement of its substituents dictate the directionality and strength of these hydrogen bonds.

In addition to hydrogen bonding, other non-covalent interactions play a significant role in the molecular recognition of urea derivatives. For example, the aromatic rings of the N-phenylethyl group can participate in π-π stacking and hydrophobic interactions with the target protein. The heptyl group, being a long alkyl chain, can engage in significant hydrophobic interactions, anchoring the molecule in a lipid-rich binding pocket.

The predicted binding mode of certain urea derivatives with the enzyme Plasmodium berghei calcium-dependent protein kinase 1 (PbCDPK1) illustrates the importance of the urea group in forming hydrogen bonds with acidic residues in the ATP binding site. nih.gov Specifically, the urea can form single or bidentate hydrogen bonds, depending on the substitution pattern. nih.gov

The following table summarizes the key structural motifs and their expected contributions to molecular interactions for a compound like N-heptyl-N'-(2-phenylethyl)-urea.

| Structural Motif | Potential Molecular Interactions |

| Urea Core (-NH-CO-NH-) | Hydrogen bond donor and acceptor |

| N-Heptyl Chain | Hydrophobic interactions, van der Waals forces |

| N-(2-phenylethyl) Group | |

| Phenyl Ring | π-π stacking, hydrophobic interactions |

| Ethyl Linker | Conformational flexibility |

The interplay of these interactions, governed by the specific N-substituents, ultimately determines the binding affinity and selectivity of the urea derivative for its biological target.

In Vitro Bioassay Methodologies for Functional Characterization of Urea Derivatives

Principles and Utility of In Vitro Bioassays in Chemical Assessment

In vitro bioassays are indispensable tools in modern chemical assessment, offering a rapid and cost-effective means to screen compounds for biological activity. These assays are designed to measure a specific biological response, providing insights into a compound's potential mode of action. By studying the effects of a compound on isolated proteins, cells, or tissues, researchers can identify potential therapeutic benefits or toxicological risks early in the development process.

Reporter gene assays are a powerful technique to investigate how a compound like N-heptyl-N'-(2-phenylethyl)-urea might influence specific gene expression pathways. In these assays, the regulatory sequence of a gene of interest is linked to a "reporter gene" that produces a readily detectable signal, such as light (luciferase) or color (β-galactosidase). ontosight.ai If the compound interacts with the cellular machinery that controls the target gene, the expression of the reporter gene will be altered, resulting in a measurable change in the signal. ontosight.aichemnet.com This allows for the sensitive and specific detection of compounds that modulate particular cellular signaling pathways. For instance, to determine if N-heptyl-N'-(2-phenylethyl)-urea activates a specific nuclear receptor, a cell line could be engineered to express that receptor and a reporter gene driven by a responsive promoter.

A hypothetical screening of N-heptyl-N'-(2-phenylethyl)-urea using a luciferase reporter gene assay to detect activation of a specific transcription factor is illustrated below.

Table 1: Illustrative Reporter Gene Assay Data for N-heptyl-N'-(2-phenylethyl)-urea

| Concentration of N-heptyl-N'-(2-phenylethyl)-urea (µM) | Luciferase Activity (Relative Light Units) | Fold Induction |

|---|---|---|

| 0 (Control) | 100 | 1.0 |

| 0.1 | 120 | 1.2 |

| 1 | 250 | 2.5 |

| 10 | 800 | 8.0 |

| 100 | 1500 | 15.0 |

This table is for illustrative purposes only and does not represent actual experimental data.

High-throughput screening (HTS) revolutionizes the process of drug discovery and chemical safety testing by automating the testing of thousands of compounds in a short period. nih.gov These techniques are often based on miniaturized versions of in vitro assays, including reporter gene assays, conducted in multi-well plates. The use of robotics, automated liquid handling, and sensitive detectors allows for the rapid identification of "hit" compounds that exhibit a desired biological activity. Should N-heptyl-N'-(2-phenylethyl)-urea be part of a larger chemical library, HTS would be the primary method for its initial biological characterization against a wide array of potential targets.

Sample Preparation Techniques for In Vitro Bioassays of Organic Compounds

The accuracy and reliability of in vitro bioassay results are highly dependent on the proper preparation of the test sample. For organic compounds like N-heptyl-N'-(2-phenylethyl)-urea, this involves dissolving the compound in a suitable solvent and then diluting it to the desired concentrations in the assay medium.

Solid Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating compounds from complex mixtures, such as environmental samples or biological fluids, prior to in vitro testing. chemnet.com In the context of characterizing a pure compound like N-heptyl-N'-(2-phenylethyl)-urea, SPE might be employed to purify the compound if it were synthesized in a complex reaction mixture or to extract it from a delivery vehicle in certain experimental setups. The choice of the solid phase material and the elution solvents is critical to ensure efficient recovery of the compound. For urea (B33335) derivatives, a reverse-phase C18 sorbent is often a suitable choice.

During sample preparation and the assay itself, organic compounds can be lost due to adsorption to plasticware or binding to components in the cell culture medium, such as serum proteins. chemnet.com This can lead to an underestimation of the compound's true potency. Furthermore, "matrix effects" can occur where other components in the sample interfere with the assay's detection system. To mitigate these issues, researchers may use low-binding labware, optimize the serum concentration in the media, or employ advanced analytical techniques to measure the actual concentration of the compound available to the cells. When testing N-heptyl-N'-(2-phenylethyl)-urea, it would be crucial to establish its stability and solubility in the chosen assay medium to ensure accurate and reproducible results.

Applications of Bioassay Batteries for Comprehensive Activity Profiling

To gain a comprehensive understanding of the biological activity of a compound, it is often necessary to use a "battery" of different bioassays. This approach involves testing the compound in a panel of assays that cover a wide range of biological endpoints and modes of action. For N-heptyl-N'-(2-phenylethyl)-urea, a bioassay battery could include tests for cytotoxicity, genotoxicity, and interactions with various receptor signaling pathways. This strategy provides a more complete picture of the compound's biological profile and helps to identify any potential off-target effects.

An example of a bioassay battery that could be used to profile the activity of N-heptyl-N'-(2-phenylethyl)-urea is presented below.

Table 2: Illustrative Bioassay Battery for Profiling N-heptyl-N'-(2-phenylethyl)-urea

| Assay Type | Biological Endpoint | Hypothetical Result for N-heptyl-N'-(2-phenylethyl)-urea |

|---|---|---|

| Cell Viability Assay | Cytotoxicity | No significant cytotoxicity observed up to 100 µM |

| Ames Test | Mutagenicity | Non-mutagenic |

| Estrogen Receptor Reporter Assay | Estrogenic Activity | Agonistic activity detected with an EC50 of 5 µM |

| Androgen Receptor Reporter Assay | Androgenic/Anti-androgenic Activity | No significant activity detected |

| Aryl Hydrocarbon Receptor Reporter Assay | AhR Activation | Weak agonistic activity at high concentrations |

This table is for illustrative purposes only and does not represent actual experimental data.

Assessment of General Biological Activity

The initial screening of a novel compound often involves assessing its general biological activity against a panel of standardized assays. These assays provide a broad overview of the compound's potential effects and can guide further, more specific investigations. For urea derivatives, these activities commonly include antimicrobial, antioxidant, and cytotoxic properties.

Antimicrobial and Anti-biofilm Activity:

The antimicrobial potential of urea derivatives is a significant area of research. nih.gov In vitro methods to assess this activity typically involve determining the Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains. nih.govuea.ac.uk For instance, studies on new urea derivatives have demonstrated their efficacy against various pathogens, including Escherichia coli, Staphylococcus aureus, and the carbapenemase-producing Klebsiella pneumoniae. nih.govuea.ac.uk The broth microdilution method is a common technique used to determine the MIC values. uea.ac.uk

Beyond direct antimicrobial action, the anti-biofilm activity is also a critical parameter, as biofilms contribute significantly to antibiotic resistance. The anti-biofilm potential of urea derivatives can be evaluated by determining the Minimum Biofilm Inhibitory Concentration (MBIC), which measures the compound's ability to prevent biofilm formation. benthamdirect.com

Antioxidant Activity:

The antioxidant capacity of urea derivatives is another important general biological activity that is frequently assessed. aip.orgnih.govnih.govmdpi.com Several in vitro assays are available for this purpose, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay being among the most common. aip.orgnih.gov These assays measure the compound's ability to neutralize free radicals, which are implicated in a variety of disease processes. For example, certain thiourea (B124793) derivatives have shown significant antioxidant potential in these assays. aip.org

Cytotoxic Activity:

Assessing the cytotoxicity of a compound is crucial to determine its potential as a therapeutic agent and to identify any potential for cellular damage. nih.govnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. nih.gov This assay has been employed to evaluate the in vitro cytotoxicity of urea derivatives against various human tumor cell lines, such as those from gastric carcinoma and hepatoma. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Below is a table summarizing the in vitro general biological activities observed for various urea derivatives, which could be analogous for Urea, N-heptyl-N'-(2-phenylethyl)-.

| Biological Activity | Assay Method | Tested Organisms/Cell Lines | Observed Effect |

| Antimicrobial | Broth Microdilution (MIC) | E. coli, K. pneumoniae, S. aureus nih.govuea.ac.uk | Moderate to excellent growth inhibition. nih.gov |

| Anti-biofilm | Minimum Biofilm Inhibitory Concentration (MBIC) | E. coli benthamdirect.com | Inhibition of biofilm formation. benthamdirect.com |

| Antioxidant | DPPH Radical Scavenging, FRAP Assay | --- | Radical scavenging and reducing power. aip.orgnih.gov |

| Cytotoxic | MTT Assay | Human tumor cell lines (e.g., gastric, hepatoma) nih.gov | Inhibition of tumor cell growth. nih.gov |

Evaluation of Specific Receptor Activation or Inhibition

Following the assessment of general biological activity, more targeted in vitro assays are employed to investigate the interaction of the compound with specific molecular targets, such as enzymes and receptors. This step is crucial for understanding the mechanism of action and for optimizing the compound's structure to enhance its potency and selectivity.

Enzyme Inhibition Assays:

Many urea derivatives have been identified as potent enzyme inhibitors. For example, N,N'-disubstituted thiourea and urea derivatives have been evaluated for their inhibitory activity against neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). rsc.org These assays typically measure the enzymatic activity in the presence and absence of the test compound to determine the percentage of inhibition. rsc.org

Another important target for urea derivatives is urease, an enzyme implicated in infections by Helicobacter pylori. In vitro urease inhibition assays are used to screen for compounds that can block the activity of this enzyme, with the results often reported as IC50 values. nih.gov

Furthermore, competitive activity-based protein profiling (ABPP) is a powerful technique to identify the targets of covalent inhibitors, such as some urea derivatives, within a complex proteome. nih.gov This method has been used to discover potent and selective inhibitors of serine hydrolases. nih.gov

Receptor Binding Assays:

The ability of urea derivatives to bind to specific receptors is another key aspect of their functional characterization. For instance, N,N'-disubstituted ureas have been investigated as antiplatelet agents by evaluating their ability to inhibit platelet aggregation induced by agonists like arachidonic acid. benthamdirect.com These assays help to identify the compound's potential to interfere with specific signaling pathways.

The following table provides examples of specific receptor and enzyme targets for various urea derivatives and the in vitro methods used for their evaluation.

| Target | Assay Method | Effect Measured | Example Finding |

| Nitric Oxide Synthase (nNOS, iNOS) | Enzyme Inhibition Assay | Percentage of enzyme inhibition | Some thioureas show significant inhibition of nNOS and iNOS. rsc.org |

| Urease | Urease Inhibition Assay | IC50 value | Many thiourea derivatives are potent urease inhibitors. nih.gov |

| Serine Hydrolases | Competitive ABPP | IC50 values for specific enzymes | Identification of highly potent and selective inhibitors. nih.gov |

| Platelet Aggregation Receptors | Platelet Aggregometry | Inhibition of agonist-induced aggregation | Certain N,N'-disubstituted ureas are selective inhibitors of platelet aggregation. benthamdirect.com |

Complementarity of In Vitro Bioassays with Chemical Analysis in Research Contexts

The functional data obtained from in vitro bioassays are most powerful when interpreted in conjunction with thorough chemical analysis. This integrated approach ensures the reliability and reproducibility of the biological findings and provides a deeper understanding of the structure-activity relationships (SAR).

Chemical analysis techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of the synthesized compound before it is subjected to biological testing. benthamdirect.com Impurities in the test sample could lead to misleading results in the bioassays. Furthermore, quantitative analytical methods are crucial for accurately preparing the concentrations of the compound used in the assays.

The characterization of the compound's physicochemical properties, such as solubility, is also vital. For instance, poor solubility in the assay buffer can limit the compound's effective concentration and may lead to an underestimation of its biological activity. mdpi.com Techniques like UV-Vis spectroscopy can be used to monitor the compound's behavior in solution during titration studies for receptor binding. frontiersin.org

In the context of SAR studies, chemical analysis provides the structural information needed to correlate specific chemical modifications with changes in biological activity. For example, the synthesis and characterization of a series of related urea derivatives, followed by their systematic evaluation in bioassays, allow researchers to identify the chemical moieties responsible for the observed biological effects. benthamdirect.comrsc.org This iterative process of chemical synthesis, purification, characterization, and biological testing is fundamental to the optimization of lead compounds in drug discovery.

Future Directions in Research on N Heptyl N 2 Phenylethyl Urea

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of unsymmetrical ureas such as N-heptyl-N'-(2-phenylethyl)-urea has traditionally relied on methods that can have environmental and safety drawbacks. Future research will undoubtedly focus on developing greener, more efficient, and scalable synthetic protocols.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various urea (B33335) derivatives. daneshyari.comrsc.orgrsc.orgnih.gov For the synthesis of N-heptyl-N'-(2-phenylethyl)-urea, a potential microwave-assisted route could involve the reaction of 2-phenylethylamine with heptyl isocyanate in a suitable solvent under microwave irradiation. The optimization of parameters such as temperature, reaction time, and solvent choice would be crucial to maximizing yield and purity.

Another area of intense research is the development of catalyst-free and solvent-free synthetic methods . rsc.orgnih.govnih.govresearchgate.net These "green chemistry" approaches aim to minimize waste and the use of hazardous materials. A catalyst-free approach for synthesizing N-heptyl-N'-(2-phenylethyl)-urea could involve the direct reaction of 2-phenylethylamine and heptyl isocyanate in water, a benign and abundant solvent. researchgate.netarabjchem.orgarabjchem.org Research in this area would focus on optimizing reaction conditions to drive the reaction to completion and facilitate easy purification of the product. The use of functional ionic liquids as catalysts in solvent-free reactions with CO2 and amines also presents a viable green alternative. rsc.orgrsc.org

Flow chemistry represents another frontier for the efficient synthesis of urea derivatives. google.com Continuous-flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. A two-step continuous-flow process could be envisioned for N-heptyl-N'-(2-phenylethyl)-urea, where the formation of an isocyanate intermediate from one of the parent amines is followed by an immediate reaction with the other amine in a sequential reactor. bhsai.org This would minimize the handling of potentially hazardous intermediates and allow for the rapid production of the target compound.

Finally, enzyme-catalyzed synthesis offers a highly specific and environmentally friendly alternative. daneshyari.comnih.govacs.orgresearchgate.net While the direct enzymatic synthesis of N-heptyl-N'-(2-phenylethyl)-urea has not been reported, the use of enzymes like urease to catalyze the formation of urea from ammonia (B1221849) could be explored in biocatalytic routes. daneshyari.comnih.govresearchgate.net Research could focus on engineering enzymes or identifying novel biocatalysts capable of facilitating the specific condensation of heptylamine (B89852) and 2-phenylethylamine or their precursors.

Table 1: Potential Future Synthetic Routes for N-Heptyl-N'-(2-phenylethyl)-Urea

| Synthetic Approach | Potential Reactants | Key Advantages | Research Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | 2-Phenylethylamine, Heptyl isocyanate | Rapid reaction times, Improved yields | Optimization of microwave parameters, Solvent screening |

| Catalyst-Free Synthesis in Water | 2-Phenylethylamine, Heptyl isocyanate | Environmentally benign, Simplified purification | Temperature and concentration optimization |

| Flow Chemistry | 2-Phenylethylamine, Heptyl isocyanate (or precursors) | Scalability, Enhanced safety, Precise control | Reactor design, Optimization of flow rates and residence times |

| Enzyme-Catalyzed Synthesis | Heptylamine, 2-Phenylethylamine (or activated precursors) | High specificity, Mild reaction conditions, Green | Enzyme discovery and engineering |

Advanced Computational Design and Prediction Methodologies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For N-heptyl-N'-(2-phenylethyl)-urea, these methods can be employed to predict its physicochemical properties, biological activities, and potential interactions with biological targets, thereby guiding future experimental work.

A key area of application is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties . elsevierpure.comresearchgate.netnih.govuniroma1.itresearchgate.net Using quantitative structure-activity relationship (QSAR) models and other computational tools, it is possible to estimate properties such as lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net For N-heptyl-N'-(2-phenylethyl)-urea, a systematic in silico ADME profiling would be a critical first step in evaluating its drug-like potential.

Molecular docking studies could be employed to hypothesize potential biological targets for N-heptyl-N'-(2-phenylethyl)-urea. researchgate.net By screening the compound against a library of protein structures, it may be possible to identify proteins where it binds with high affinity. This would provide a starting point for experimental validation and the elucidation of its mechanism of action.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of N-heptyl-N'-(2-phenylethyl)-urea. core.ac.ukresearchgate.netumt.edu.myresearchgate.netjournaleras.com These quantum mechanical calculations can be used to determine optimized geometry, molecular orbital energies, and electrostatic potential, which are crucial for understanding its chemical behavior and interaction with other molecules. core.ac.ukumt.edu.myjournaleras.com

Furthermore, molecular dynamics (MD) simulations could be used to study the dynamic behavior of N-heptyl-N'-(2-phenylethyl)-urea in complex environments, such as in a lipid bilayer or in the binding pocket of a protein. These simulations can provide valuable information on its conformational flexibility, binding stability, and the energetic contributions of different interactions.

Table 2: Proposed Computational Studies for N-Heptyl-N'-(2-phenylethyl)-Urea

| Computational Method | Objective | Predicted Outcomes |

|---|---|---|

| ADME Prediction | To assess drug-like properties. elsevierpure.comnih.govresearchgate.net | Lipophilicity, solubility, permeability, metabolic stability. researchgate.net |

| Molecular Docking | To identify potential biological targets. researchgate.net | Binding affinity scores, interaction modes with proteins. |

| Density Functional Theory (DFT) | To understand electronic structure and reactivity. researchgate.netresearchgate.netjournaleras.com | Optimized geometry, molecular orbitals, electrostatic potential. |

| Molecular Dynamics (MD) Simulations | To study dynamic behavior in biological systems. | Conformational changes, binding free energies, interaction stability. |

Integration of Multi-Omics Data in Functional Profiling

To understand the biological effects of N-heptyl-N'-(2-phenylethyl)-urea at a systemic level, the integration of various "omics" technologies will be crucial. This approach allows for a comprehensive view of the molecular changes that occur in a biological system upon exposure to the compound.

A hypothetical study could involve treating a relevant cell line or model organism with N-heptyl-N'-(2-phenylethyl)-urea and then performing a suite of omics analyses.

Transcriptomics , using techniques like RNA-sequencing, would reveal changes in gene expression patterns. This could point towards the signaling pathways and cellular processes that are modulated by the compound.

Proteomics would identify changes in the abundance and post-translational modifications of proteins. umt.edu.my This would provide a more direct link between the compound's presence and functional changes in the cell.

Metabolomics would analyze the changes in the levels of small molecule metabolites. nih.govnih.gov Given that N-heptyl-N'-(2-phenylethyl)-urea contains a phenylethylamine moiety, it would be particularly interesting to investigate its impact on the metabolism of related endogenous amines. nih.gov Untargeted metabolomic profiling could uncover novel biomarkers of the compound's activity or potential toxicity. nih.govnih.gov

Lipidomics , a subset of metabolomics, could also be highly relevant. Some studies have shown that urea can influence lipid metabolism. nih.gov Investigating the impact of N-heptyl-N'-(2-phenylethyl)-urea on the lipid profile of cells could reveal effects on membrane composition or lipid signaling pathways. nih.gov

The true power of this approach lies in the integration of these multi-omics datasets . By combining information from the transcriptome, proteome, metabolome, and lipidome, a more complete and nuanced picture of the compound's mechanism of action can be constructed.

Table 3: Proposed Multi-Omics Profiling Strategy for N-Heptyl-N'-(2-phenylethyl)-Urea

| Omics Platform | Biological Information Gained | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Changes in gene expression. | Identification of regulated pathways. |

| Proteomics (LC-MS/MS) | Changes in protein abundance and modifications. umt.edu.my | Elucidation of functional protein networks. |

| Metabolomics (GC-MS, LC-MS) | Alterations in small molecule metabolite levels. nih.govnih.gov | Discovery of biomarkers and metabolic targets. |

| Lipidomics (LC-MS) | Changes in the lipid profile. nih.gov | Understanding effects on cell membranes and signaling. |

Exploration of New Methodologies for SAR Discovery and Optimization

The discovery of analogues of N-heptyl-N'-(2-phenylethyl)-urea with improved properties will rely on the systematic exploration of its structure-activity relationship (SAR). Future research will likely employ a combination of traditional and innovative medicinal chemistry strategies.

A foundational step would be the creation of a focused library of analogues by systematically modifying the heptyl and phenylethyl moieties. For example, the length and branching of the alkyl chain could be varied, and the phenyl ring could be substituted with different functional groups. The biological activity of these analogues would then be evaluated to establish initial SAR trends. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling would be a key tool in this process. researchgate.netnih.govnih.gov By correlating the structural features of the analogues with their biological activity, predictive QSAR models can be developed to guide the design of more potent and selective compounds. nih.govnih.gov

More advanced strategies such as fragment-based drug discovery (FBDD) could also be employed. nih.govresearchgate.netfrontiersin.org This approach involves identifying small molecular fragments that bind to a target of interest and then growing or linking them to create more potent lead compounds. frontiersin.org If a biological target for N-heptyl-N'-(2-phenylethyl)-urea is identified, FBDD could be a powerful method for developing novel binders.

Scaffold hopping is another innovative strategy that could be applied. nih.govbhsai.orgnih.govmdpi.comuniroma1.it This involves replacing the central urea core or the flanking scaffolds with different chemical moieties that maintain the key pharmacophoric features. nih.govmdpi.comuniroma1.it This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. bhsai.orgnih.gov

Table 4: Methodologies for SAR Discovery and Optimization of N-Heptyl-N'-(2-phenylethyl)-Urea Analogues

| Methodology | Description | Goal |

|---|---|---|

| Systematic Analogue Synthesis | Creation of a library of related compounds with specific structural variations. | To establish initial structure-activity relationships. |

| QSAR Modeling | Statistical correlation of structural descriptors with biological activity. researchgate.netnih.govnih.gov | To develop predictive models for guiding lead optimization. |

| Fragment-Based Drug Discovery (FBDD) | Identification and optimization of small binding fragments. nih.govresearchgate.netfrontiersin.org | To design novel and potent compounds from the ground up. |

| Scaffold Hopping | Replacement of the core molecular scaffold with bioisosteric alternatives. nih.govbhsai.orgnih.govmdpi.comuniroma1.it | To discover new chemical series with improved properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.